1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
“1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a chemical compound with the molecular formula C12H16ClFN6 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms . This compound is used as a precursor in the synthesis of a variety of biologically active molecules .
Scientific Research Applications
Piperazine Derivatives in Scientific Research
DNA Interaction and Cellular Staining Applications Piperazine derivatives, such as Hoechst 33258, exhibit strong binding affinity to the minor groove of double-stranded B-DNA, specifically recognizing AT-rich sequences. This property is utilized in fluorescent DNA staining, crucial for cell biology research including chromosome analysis and flow cytometry (Issar & Kakkar, 2013).
Metabolic Pathways and Drug Metabolism Arylpiperazine derivatives undergo extensive metabolism, leading to the formation of 1-aryl-piperazines. These metabolites have varied effects on serotonin receptor-related pathways, underlining the importance of understanding their metabolic fate and potential impact on neuropsychiatric treatments (Caccia, 2007).
Antimicrobial and Antitubercular Activity Piperazine rings serve as vital components in drugs targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of piperazine-based molecules highlights their importance in developing new anti-mycobacterial agents (Girase et al., 2020).
Drug Discovery and Development Piperazine derivatives are widely explored for their therapeutic potential across a range of conditions, including neuropsychiatric disorders, cancer, and infectious diseases. Modification of the piperazine nucleus significantly influences the medicinal properties of these compounds, making them a versatile scaffold in drug discovery (Rathi et al., 2016).
Receptor Binding and Pharmacological Modulation The piperazine moiety is involved in the design of ligands for D2-like dopamine receptors, indicating its role in developing antipsychotic agents. This highlights the compound's significance in understanding receptor-ligand interactions and its impact on neuropsychiatric drug development (Sikazwe et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, “1-[Bis(4-fluorophenyl)methyl]piperazine”, indicates that it is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6.2ClH/c13-10-2-1-3-11(8-10)19-12(15-16-17-19)9-18-6-4-14-5-7-18;;/h1-3,8,14H,4-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRUIXBWZNLBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC(=CC=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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